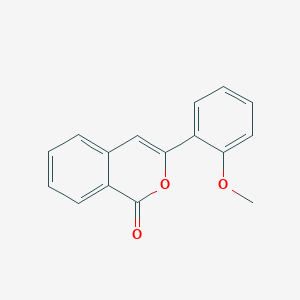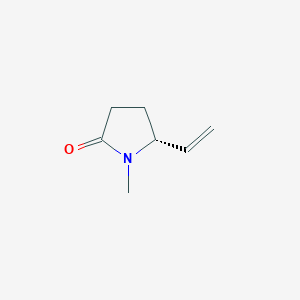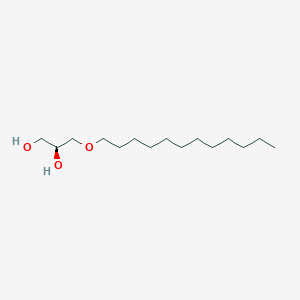
(S)-1-dodecyl-glycerol
Descripción general
Descripción
(S)-1-dodecyl-glycerol, also known as Dodecylglycerol (DDG), is a lipid molecule that has been extensively studied for its potential applications in scientific research. DDG is a synthetic analog of diacylglycerol (DAG), which is an important second messenger in signal transduction pathways. DDG has been found to have various biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mecanismo De Acción
DDG activates PKC by binding to its C1 domain, which is responsible for the binding of DAG. DDG has been found to have a higher affinity for the C1 domain of PKC than DAG, which results in the activation of PKC. DDG has also been found to activate PLC by binding to its C2 domain, which is responsible for the binding of phospholipids.
Efectos Bioquímicos Y Fisiológicos
DDG has been found to have various biochemical and physiological effects, including the activation of PKC and PLC, the modulation of ion channels, and the regulation of lipid metabolism. DDG has been found to modulate the activity of various ion channels such as voltage-gated calcium channels and potassium channels. DDG has also been found to regulate lipid metabolism by increasing the synthesis of phosphatidylcholine and decreasing the synthesis of triglycerides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDG has several advantages for lab experiments, including its ability to activate PKC and PLC, its stability, and its ease of synthesis. However, DDG also has some limitations, including its potential toxicity and its low solubility in water.
Direcciones Futuras
There are several future directions for research on DDG, including the development of new synthetic methods for DDG, the identification of new targets for DDG, and the investigation of the potential therapeutic applications of DDG. DDG has been found to have potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to explore the potential of DDG as a therapeutic agent.
Conclusion:
In conclusion, DDG is a synthetic analog of DAG that has been extensively studied for its potential applications in scientific research. DDG has been found to activate PKC and PLC, modulate ion channels, and regulate lipid metabolism. DDG has several advantages for lab experiments, including its ability to activate PKC and PLC, its stability, and its ease of synthesis. However, DDG also has some limitations, including its potential toxicity and its low solubility in water. There are several future directions for research on DDG, including the development of new synthetic methods, the identification of new targets, and the investigation of potential therapeutic applications.
Aplicaciones Científicas De Investigación
DDG has been used in various scientific research applications, including the study of signal transduction pathways, protein kinase C (PKC) activation, and lipid metabolism. DDG has been found to activate PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DDG has also been used to study the activation of phospholipase C (PLC), which is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol triphosphate (IP3) and DAG.
Propiedades
Número CAS |
99651-65-7 |
|---|---|
Nombre del producto |
(S)-1-dodecyl-glycerol |
Fórmula molecular |
C15H32O3 |
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
(2S)-3-dodecoxypropane-1,2-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m0/s1 |
Clave InChI |
GBXRUYNQDDTQQS-HNNXBMFYSA-N |
SMILES isomérico |
CCCCCCCCCCCCOC[C@H](CO)O |
SMILES |
CCCCCCCCCCCCOCC(CO)O |
SMILES canónico |
CCCCCCCCCCCCOCC(CO)O |
Sinónimos |
(S)-3-(Dodecyloxy)-1,2-propanediol; (S)-3-(Dodecyloxy)propane-1,2-diol; 1-Dodecyl-sn-glycerol |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

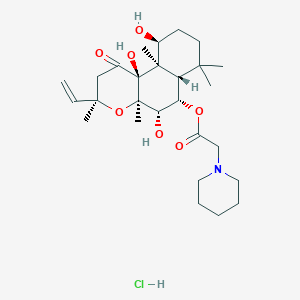


![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)

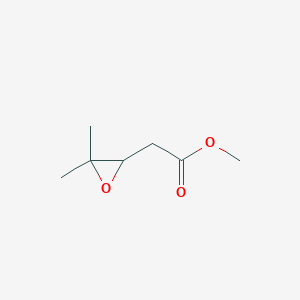




![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

